Methyl petroselinate

CAS No.: 2777-58-4

Cat. No.: VC4065607

Molecular Formula: C19H36O2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2777-58-4 |

|---|---|

| Molecular Formula | C19H36O2 |

| Molecular Weight | 296.5 g/mol |

| IUPAC Name | methyl (Z)-octadec-6-enoate |

| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13- |

| Standard InChI Key | QRTVDKVXAFJVRU-YPKPFQOOSA-N |

| Isomeric SMILES | CCCCCCCCCCC/C=C\CCCCC(=O)OC |

| SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

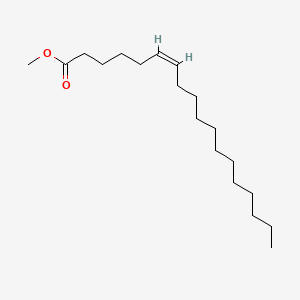

Methyl petroselinate (IUPAC name: methyl (Z)-octadec-6-enoate) is a monounsaturated fatty acid methyl ester with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.50 g/mol . Its structure features an 18-carbon chain with a cis double bond at the Δ6 position and a methyl ester group at the carboxyl terminus. The compound’s stereochemistry is confirmed by its isomeric SMILES notation (CCCCCCCCCCC/C=C\CCCCC(=O)OC) and InChI key (QRTVDKVXAFJVRU-YPKPFQOOSA-N) .

Quantitative ²H NMR studies on methyl petroselinate extracted from Petroselinum crispum seeds reveal site-specific deuterium distributions, with marked depletion at the Δ6 and Δ7 positions (137 ppm and 104 ppm, respectively) . This isotopic pattern aligns with biosynthetic pathways involving ketoacyl-ACP synthase and desaturase enzymes, which exhibit kinetic isotope effects (KIEs) during hydrogen transfer .

Biosynthesis and Natural Occurrence

Petroselinic acid, the precursor to methyl petroselinate, is biosynthesized in plants of the Apiaceae family, including parsley (Petroselinum crispum) and coriander (Coriandrum sativum) . The pathway involves Δ4-desaturation of palmitoyl-ACP to Δ4-hexadecenoyl-ACP, followed by two-carbon elongation to form petroselinoyl-ACP . Enzymatic methylation via S-adenosylmethionine-dependent transferases then yields methyl petroselinate.

Natural abundance ²H NMR analyses demonstrate that deuterium enrichment at even-numbered carbon positions (e.g., C4: 136 ppm, C8: 155 ppm) exceeds that at odd positions (e.g., C5: 122 ppm), reflecting alternating isotopic effects during fatty acid synthesis . Comparative studies of commercial methyl petroselinate (derived from Coriandrum sativum) and laboratory-extracted samples show consistent deuterium depletion at desaturation sites, supporting the role of Δ6-desaturases in introducing the cis double bond .

Physical-Chemical Properties and ADMET Profile

| Property | Value |

|---|---|

| Molecular Weight | 296.50 g/mol |

| Exact Mass | 296.271530387 g/mol |

| Rotatable Bonds | 15 |

| H-Bond Acceptors/Donors | 2/0 |

| Subcellular Localization | Plasma Membrane (67.88%) |

Enzyme inhibition assays indicate moderate inhibition of OATP1B1 (81.11%) and BSEP (80.77%), suggesting potential drug-drug interaction risks .

Chemical Reactivity and Industrial Applications

Methyl petroselinate undergoes catalytic modification to yield derivatives with industrial utility. Ozonolysis followed by reductive cleavage produces aldehydes, while ammonolysis over phosphorus pentoxide generates petroselinonitrile, a precursor to surfactants and lubricants . Recent advances in green chemistry have enabled solvent substitution (e.g., 2-methyltetrahydrofuran for hexane) without compromising extraction efficiency, achieving petroselinic acid yields of 40–43% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume